N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling Reaction: The oxadiazole derivative is then coupled with a phenoxyacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation of the resulting intermediate with 2-methoxyaniline under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-phenoxyacetamide: Lacks the oxadiazole ring, which may affect its chemical and biological properties.
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: Lacks the methoxyphenyl group, which may influence its reactivity and applications.
Uniqueness
N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of both the methoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-19-18(25-21-12)13-6-5-7-14(10-13)24-11-17(22)20-15-8-3-4-9-16(15)23-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIVAFLKGMBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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